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Compound of Interest

Compound Name: FR-190809

Cat. No.: B1674016 Get Quote

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol

metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for

storage or transport. Its role in the formation of foam cells, a key component of atherosclerotic

plaques, has made it an attractive target for therapeutic intervention. This guide provides a

comparative analysis of FR-190809, a potent ACAT inhibitor, alongside other known inhibitors,

and details the experimental protocols for validating their inhibitory effects.

Comparative Analysis of ACAT Inhibitors
FR-190809 is a nonadrenotoxic and orally efficacious inhibitor of ACAT with a reported IC50

value of 45 nM.[1][2][3][4][5] To objectively evaluate its performance, a comparison with other

well-characterized ACAT inhibitors is essential. The following table summarizes the half-

maximal inhibitory concentrations (IC50) and isoform selectivity for a selection of ACAT

inhibitors.
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Inhibitor
Target ACAT
Isoform(s)

IC50 (Human
ACAT1)

IC50 (Human
ACAT2)

Reference

FR-190809 ACAT 45 nM - [1][2][3]

F12511
ACAT1

preferential
39 nM 110 nM [6]

Nevanimibe ACAT1/ACAT2 0.23 µM 0.71 µM [7]

Pyripyropene A

(PPPA)
ACAT2 selective 179 µM 25 µM [7]

CI-976 ACAT

Potent inhibitor

(specific IC50 not

provided)

Potent inhibitor

(specific IC50 not

provided)

[6]

Avasimibe ACAT -
Lacks inhibitory

activity
[8][9]

Pactimibe ACAT -
Lacks inhibitory

activity
[8][9]

STL565001 ACAT2 selective -

75.7 ± 27.8%

inhibition at 25

µM

[8]

STL528213 ACAT2 selective -

87.8 ± 12.4%

inhibition at 25

µM

[8]

Note: A lower IC50 value indicates greater potency. The selectivity for ACAT1 versus ACAT2 is

a critical factor in the development of therapeutic agents due to the distinct physiological roles

of the two isoforms.[10][11] ACAT1 is ubiquitously expressed and is the primary isoenzyme in

macrophages, while ACAT2 is predominantly found in the intestine and liver, playing a key role

in dietary cholesterol absorption.[12]

Experimental Protocols
Validating the inhibitory effect of compounds like FR-190809 on ACAT activity involves both in

vitro enzymatic assays and cell-based assays that measure cholesterol esterification.
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In Vitro ACAT Enzyme Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACAT

in a controlled, cell-free environment. Microsomal fractions from cells or tissues expressing

ACAT, or purified recombinant ACAT, can be used as the enzyme source.

Materials:

Microsomal preparation or purified ACAT enzyme

[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA

Cholesterol

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

Test compound (e.g., FR-190809) dissolved in a suitable solvent (e.g., DMSO)

Lipid extraction solvents (e.g., chloroform:methanol mixture)

Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl

ether:acetic acid)

Scintillation counter and scintillation fluid

Procedure:

Prepare a reaction mixture containing the assay buffer, cholesterol, and the microsomal

preparation or purified enzyme.

Add the test compound at various concentrations to the reaction mixture. A vehicle control

(e.g., DMSO) should be included.

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

Initiate the enzymatic reaction by adding the radiolabeled oleoyl-CoA.

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
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Stop the reaction by adding the lipid extraction solvents.

Extract the lipids, concentrating the organic phase which contains the cholesteryl esters.

Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the

cholesteryl esters from other lipids.

Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding

to cholesteryl esters into scintillation vials.

Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound relative to

the vehicle control and determine the IC50 value.

Cellular Cholesterol Esterification Assay
This assay assesses the ability of a compound to inhibit ACAT activity within a cellular context,

providing insights into its cell permeability and efficacy in a more physiologically relevant

system.

Materials:

Cultured cells (e.g., macrophages like J774 or THP-1, or other cell lines expressing ACAT)

Cell culture medium

[³H]Oleic acid or another radiolabeled fatty acid

Test compound (e.g., FR-190809)

Lipid extraction solvents

TLC plates and developing system

Scintillation counter and fluid

Procedure:
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Plate the cells in multi-well plates and allow them to adhere overnight.

Pre-incubate the cells with the test compound at various concentrations for a specified

period (e.g., 1-2 hours).

Add the radiolabeled oleic acid to the cell culture medium and incubate for a further period

(e.g., 2-4 hours) to allow for its uptake and incorporation into cholesteryl esters.

Wash the cells with phosphate-buffered saline (PBS) to remove excess radiolabeled oleic

acid.

Lyse the cells and extract the total lipids using appropriate solvents.

Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation

counting as described in the in vitro assay protocol.

Determine the IC50 value of the test compound for the inhibition of cellular cholesterol

esterification.
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Caption: Mechanism of ACAT inhibition by FR-190809.
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Caption: Workflow for in vitro and cellular ACAT inhibition assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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